molecular formula C15H13ClI3NO4 B12825216 2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid;hydrochloride

2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid;hydrochloride

Cat. No.: B12825216
M. Wt: 693.39 g/mol
InChI Key: HFEMPWKWYHWPQX-TYGZZJAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Analysis of Functional Groups

The systematic IUPAC name for this compound is (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid hydrochloride , reflecting its stereochemistry, isotopic labeling, and functional group arrangement. The name partitions into three domains:

  • Core structure : A cyclohexa-1,3,5-triene ring substituted with iodine at positions 3 and 5, a phenoxy group at position 4, and a propanoic acid side chain at position 1.
  • Isotopic specification : Six carbon-13 atoms replace natural carbon isotopes within the cyclohexatriene ring, denoted by (1,2,3,4,5,6-13C6).
  • Counterion : A hydrochloride salt neutralizes the amino group’s positive charge.

Functional Group Analysis

Functional Group Position Role
Amino (-NH2) C2 of propanoic acid Confers zwitterionic properties; participates in salt formation with HCl
Carboxylic acid (-COOH) Terminal of propanoic acid Enhances solubility; enables ionization in mass spectrometry
Phenolic hydroxyl (-OH) Para position of phenoxy group Engages in hydrogen bonding; influences receptor binding in native T3
Iodo substituents 3,5 positions of cyclohexatriene; 3 position of phenoxy Stabilize aromatic systems; increase molecular mass for isotopic discrimination

The stereochemical descriptor (2S) specifies the L-configuration of the amino acid moiety, critical for biological activity in thyroid hormones.

Isotopic Labeling Strategy: Role of 13C6 in Cyclohexatriene Ring

The incorporation of six carbon-13 atoms into the cyclohexatriene ring serves two analytical purposes:

  • Mass Spectrometry Differentiation : The 13C6 label increases the molecular mass by 6 atomic mass units (AMU) compared to native T3, enabling clear distinction in LC-MS/MS chromatograms.
  • Internal Standardization : As a stable isotope-labeled analog, the compound minimizes matrix effects during quantification, improving accuracy in serum hormone measurements.

Isotopic Distribution and Molecular Weight

Component Natural Abundance (12C) Labeled Form (13C6)
Cyclohexatriene ring 6 × 12 AMU = 72 AMU 6 × 13 AMU = 78 AMU
Total molecular weight (C15H13ClI3NO4) 687.39 g/mol (unlabeled) 693.39 g/mol (labeled)

This mass shift ensures co-elution with native T3 while providing a unique mass-to-charge (m/z) signature for selective detection.

X-ray Crystallography and Three-Dimensional Conformational Studies

While X-ray crystallography data for this specific compound remain unpublished, conformational insights derive from computational models and analogs. The cyclohexatriene ring adopts a planar configuration stabilized by resonance, while the phenoxy group rotates freely, influencing overall molecular topology. Key observations include:

  • Torsional Angles : The dihedral angle between the phenoxy group and cyclohexatriene ring measures approximately 60°, optimizing steric compatibility with thyroid hormone receptors.
  • Hydrogen Bonding : The hydrochloride counterion forms a salt bridge with the amino group, while the phenolic hydroxyl engages in intramolecular hydrogen bonding with the carboxylic acid.

Comparative Conformational Stability

Parameter Labeled Compound Native T3
Planarity (cyclohexatriene) Enhanced due to 13C-induced bond rigidity Slightly flexible
Solubility in methanol 25 mg/mL (at -20°C) 15 mg/mL

The 13C6 labeling marginally increases ring rigidity, potentially reducing metabolic degradation rates.

Comparative Analysis with Native Triiodothyronine (T3) Structure

Structurally, the labeled compound mirrors native T3 but introduces critical modifications:

Key Structural Divergences

Feature Labeled Compound Native T3
Isotopic composition 13C6 in cyclohexatriene Natural carbon isotopes
Counterion Hydrochloride None (free amino acid)
Molecular weight 693.39 g/mol 650.98 g/mol
Diagnostic utility Internal standard for LC-MS/MS Biological activity in thyroid regulation

The hydrochloride salt improves solubility in analytical solvents, while isotopic labeling eliminates signal overlap in mass spectra. Despite these modifications, the compound retains the core pharmacophore necessary for antibody recognition in immunoassays.

Properties

Molecular Formula

C15H13ClI3NO4

Molecular Weight

693.39 g/mol

IUPAC Name

2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid;hydrochloride

InChI

InChI=1S/C15H12I3NO4.ClH/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);1H/i3+1,4+1,7+1,10+1,11+1,14+1;

InChI Key

HFEMPWKWYHWPQX-TYGZZJAOSA-N

Isomeric SMILES

C1=CC(=C(C=C1O[13C]2=[13C]([13CH]=[13C]([13CH]=[13C]2I)CC(C(=O)O)N)I)I)O.Cl

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.Cl

Origin of Product

United States

Preparation Methods

Preparation of the ^13C_6-Labeled Cyclohexatrienyl Intermediate

  • The ^13C_6-labeled benzene or cyclohexatriene core is synthesized or procured with all six carbons enriched in carbon-13.
  • This isotopically labeled aromatic ring serves as the scaffold for subsequent iodination and coupling reactions.
  • The use of ^13C_6-labeled precursors ensures that the isotopic label is retained throughout the synthesis.

Selective Iodination

  • Iodination is performed using electrophilic aromatic substitution reactions.
  • Conditions are optimized to selectively introduce iodine atoms at the 3,5-positions of the cyclohexatrienyl ring and the 3-position of the phenoxy ring.
  • Common iodinating agents include iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic or neutral conditions.
  • Reaction parameters such as temperature, solvent, and reaction time are carefully controlled to avoid over-iodination or side reactions.

Coupling to the Amino Acid Backbone

  • The iodinated aromatic intermediate is coupled to the amino acid moiety, specifically the 2-amino-3-propanoic acid structure.
  • This step often involves nucleophilic substitution or ether formation between the phenolic hydroxyl group and the amino acid side chain.
  • Protecting groups may be used on the amino acid to prevent side reactions during coupling.
  • The coupling reaction is typically catalyzed by palladium complexes or other transition metal catalysts to facilitate carbon-oxygen bond formation.

Formation of the Hydrochloride Salt

  • The free amino acid form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
  • This step improves the compound’s stability, solubility, and handling properties.
  • The hydrochloride salt form is the final isolated product used in research applications.

Research Findings and Optimization Data

Step Reagents/Conditions Yield (%) Notes
^13C_6-labeled benzene synthesis Commercially procured or synthesized via ^13C-labeled precursors N/A High isotopic purity (>99%) essential for downstream applications
Selective iodination ICl or NIS, solvent (CH2Cl2 or AcOH), 0-25°C 70-85 Controlled to avoid polyiodination; regioselectivity confirmed by NMR and MS
Coupling to amino acid Pd-catalyst, base (e.g., K2CO3), solvent (DMF or toluene), 50-80°C 60-75 Use of protecting groups on amino acid improves yield and purity
Hydrochloride salt formation HCl in ethanol or ether >95 Final purification by recrystallization or chromatography
  • The iodination step is critical and requires careful monitoring by TLC and HPLC to ensure selective substitution.
  • Palladium-catalyzed coupling reactions have been optimized to minimize side products and maximize coupling efficiency.
  • The isotopic integrity of the ^13C_6 label is confirmed by mass spectrometry and NMR spectroscopy throughout the synthesis.

Analytical Characterization

  • NMR Spectroscopy: Confirms the incorporation of ^13C labels and the chemical environment of iodine-substituted aromatic rings.
  • Mass Spectrometry: Verifies molecular weight and isotopic enrichment.
  • HPLC: Used for purity assessment and reaction monitoring.
  • Elemental Analysis: Confirms the presence of iodine and chlorine consistent with the hydrochloride salt form.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The compound’s heavily iodinated aromatic ring enables regioselective substitution reactions under controlled conditions:

Reaction Type Conditions Products Key Observations
Iodine displacementCu-catalyzed in DMF at 120°CReplacement of para-iodine with nucleophiles (e.g., -OH, -NH<sub>2</sub>)Steric hindrance from ortho-iodines limits substitution to para positions .
Phenoxide formationAlkaline hydrolysis (pH >10)Deprotonation of phenolic -OH to form aryloxide intermediatesEnhances electrophilicity of adjacent iodines for further functionalization.

Deiodination Reactions

Controlled dehalogenation is critical for modifying bioactivity and synthesizing derivatives:

Method Reagents Outcome Isotope Effects
Reductive deiodinationZn/NH<sub>4</sub>Cl in ethanol, 60°CSelective removal of meta-iodine atoms<sup>13</sup>C labeling shows no kinetic isotope effect (KIE ≈1.0) .
Photolytic cleavageUV light (254 nm) in THFNon-selective iodine loss from aromatic ringYields complex mixtures; requires chromatographic separation.

Carboxylic Acid Derivative Formation

The α-amino acid moiety participates in standard bioconjugation reactions:

Reaction Reagents Products Application
EsterificationSOCl<sub>2</sub>/MeOH, refluxMethyl ester derivativeImproves membrane permeability for cellular uptake studies.
Amide couplingEDC/HOBt, amine substratesStable amide linkagesUsed for covalent attachment to carrier proteins in immunoassays .

Oxidative Coupling Reactions

The phenolic -OH group facilitates dimerization and polymerization under oxidative conditions:

Oxidizing Agent Conditions Product Structural Confirmation
Horseradish peroxidaseH<sub>2</sub>O<sub>2</sub>, pH 7.4Dimeric quinone structuresCharacterized via <sup>13</sup>C NMR and HRMS .
FeCl<sub>3</sub>Aerobic, room temperaturePolyphenolic oligomersSize-exclusion chromatography shows M<sub>w</sub> ~2,000–5,000 Da.

Isotope-Specific Reactivity

The <sup>13</sup>C<sub>6</sub> labeling in the cyclohexatriene ring influences analytical detection but not chemical reactivity:

Technique Observations
Mass spectrometryDistinct isotopic cluster (M+6 peak) confirms <sup>13</sup>C incorporation .
NMR spectroscopy<sup>13</sup>C-<sup>1</sup>H coupling constants resolve ring substitution patterns .

Key Mechanistic Insights

  • Steric Effects : Ortho-iodines impose significant steric constraints, favoring reactions at the less hindered para position .

  • Electronic Effects : Electron-withdrawing iodides activate the aromatic ring toward nucleophilic attack but deactivate it toward electrophilic substitution.

  • Isotope Stability : No measurable isotope effect on reaction rates or equilibria, confirming the <sup>13</sup>C label’s inertness in typical organic transformations .

Scientific Research Applications

Thyroid Hormone Analog

The compound is closely related to thyroid hormones like liothyronine (T3) and thyroxine (T4). It has been used in studies to understand the mechanisms of thyroid hormone action and its analogs in metabolic processes. Research indicates that it can mimic the biological activity of thyroid hormones, making it a candidate for therapeutic applications in hypothyroidism treatment .

Radioactive Iodine Therapy

Due to its iodine content, this compound can be utilized in radioactive iodine therapy for thyroid cancer treatment. The presence of multiple iodine atoms enhances its uptake by thyroid tissues, which is crucial for targeted therapy .

Biochemical Probes

The compound serves as a biochemical probe in receptor binding studies. It has shown significant affinity towards thyroid hormone receptors (TRs), which allows researchers to investigate TR-mediated signaling pathways. For instance, it has been documented to inhibit both alpha and beta isoforms of TRs with IC50 values indicating potent activity .

Metabolic Studies

Research involving isotopically labeled variants (like 13C6) of this compound facilitates metabolic tracing studies. These studies help elucidate metabolic pathways involving thyroid hormones and their effects on cellular metabolism .

Case Studies

StudyObjectiveFindings
Study on Thyroid Hormone Receptor BindingTo evaluate the binding affinity of various iodinated compoundsThe compound showed a high binding affinity to TRα and TRβ with IC50 values of 0.240 nM and 0.263 nM respectively .
Metabolic Pathway AnalysisInvestigating the metabolism of thyroid hormones using labeled compoundsUtilized isotopically labeled derivative to trace metabolic pathways in vivo .
Efficacy in Hypothyroidism TreatmentAssessing therapeutic potential in animal modelsDemonstrated restoration of normal metabolic functions in thyroidectomized animals .

Mechanism of Action

The mechanism of action of 2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid;hydrochloride involves its interaction with thyroid hormone receptors and enzymes involved in iodine metabolism. The compound can mimic the action of natural thyroid hormones, influencing metabolic pathways and cellular processes. Its radiolabeled form can be used to trace iodine uptake and distribution in the body .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity and Computational Metrics

Computational methods like Tanimoto and Dice coefficients are widely used to quantify molecular similarity based on structural fingerprints (e.g., MACCS keys or Morgan fingerprints) . The compound’s structural analogs include:

Compound Name Key Structural Differences Tanimoto Similarity (Est.) Bioactivity Comparison
2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid (Non-¹³C labeled variant) Lacks ¹³C isotopic labeling on cyclohexatriene ring ~0.95 Similar bioactivity; isotopic labeling enables tracking in metabolic studies
L-Thyroxine (T4) Tetraiodinated tyrosine derivative; lacks cyclohexatriene ~0.65 Binds thyroid receptors; higher iodine content may alter pharmacokinetics
Haloxyfop (Pesticide) Propanoic acid with trifluoromethyl-pyridine substituents ~0.40 Herbicidal activity; divergent functional groups limit bioactivity overlap

Notes:

  • Isotopic Labeling: The ¹³C₆ label distinguishes the target compound from its non-labeled analog, enabling precise tracking in metabolic studies without altering chemical reactivity .
  • Iodination Pattern : Compared to thyroxine (T4), which has four iodine atoms on a tyrosine backbone, the target compound’s iodine distribution on the cyclohexatriene ring may influence receptor binding specificity .

Pharmacophore and Bioactivity Profiling

The pharmacophore of the target compound includes:

Amino and carboxylic acid groups (critical for ionic interactions with proteins).

Iodine atoms (hydrophobic and halogen-bonding motifs).

Compounds with overlapping pharmacophores, such as iodinated thyroid hormones, share similar protein interaction patterns but differ in target selectivity due to ring geometry and substituent placement . For example, the cyclohexatriene ring may confer rigidity, altering binding kinetics compared to thyroxine’s flexible diphenyl ether structure .

Research Findings and Implications

  • Metabolic Studies: The ¹³C₆ label allows real-time tracking of metabolic pathways, a feature absent in non-labeled analogs .
  • Limitations : High iodine content may pose solubility challenges in vivo, necessitating formulation optimization .

Biological Activity

The compound 2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid; hydrochloride is a derivative of triiodothyronine (T3) and is associated with significant biological activities primarily linked to thyroid function and potential therapeutic applications. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula: C15H12I3NO4
  • Molecular Weight: 650.97 g/mol
  • CAS Number: 5817-39-0

The compound functions as a thyroid hormone analog and exhibits its biological activity through several mechanisms:

  • Thyroid Hormone Receptor Interaction : It binds to thyroid hormone receptors (TRs), influencing gene expression related to metabolism and growth.
  • Metabolic Regulation : As a T3 analog, it plays a role in regulating metabolic processes such as protein synthesis and energy expenditure.
  • Antioxidant Properties : The compound may exhibit antioxidant effects that contribute to cellular protection against oxidative stress.

Biological Activity Overview

Activity TypeDescriptionReferences
Thyroid Hormone ActivityMimics T3 activity in metabolic regulation
Antioxidant ActivityPotential to reduce oxidative stress in cells
Antimicrobial EffectsExhibits antibacterial properties in vitro

Pharmacological Effects

Research indicates that this compound can affect various physiological processes:

  • Metabolic Effects : Studies have shown that it can enhance metabolic rate and influence lipid metabolism in animal models.
  • Growth Promotion : Its role in promoting growth in certain tissues has been documented through experimental studies involving growth factors.

Study 1: Metabolic Regulation in Rodents

A study conducted on rodents demonstrated that administration of the compound resulted in increased oxygen consumption and enhanced glucose uptake. The results indicated a significant upregulation of genes involved in metabolic pathways.

Study 2: Antimicrobial Activity

In vitro assays revealed that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Research Findings

Recent findings highlight the compound's multifaceted biological activities:

  • Thyroid Function : It has been shown to regulate thyroid hormone levels effectively in hypothyroid models.
  • Antioxidant Capacity : Investigations into its antioxidant properties suggest that it can mitigate cellular damage caused by free radicals.

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing this compound?

Answer:
The synthesis involves multi-step iodination and isotopic labeling. A plausible approach includes:

  • Step 1 : Reacting 4-hydroxy-3-iodophenol with a 13C6-labeled cyclohexatriene derivative under nucleophilic aromatic substitution conditions (e.g., using DMSO as a solvent, reflux for 18 hours, followed by distillation and crystallization) .
  • Step 2 : Introducing the propanoic acid moiety via Michael addition or peptide coupling, with subsequent hydrochloride salt formation.
    Characterization :
  • Isotopic purity : Use high-resolution mass spectrometry (HRMS) and 13C-NMR to confirm the 13C6-labeled backbone .
  • Structural validation : X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) to resolve iodine substitution patterns and regiochemistry.
  • Purity : HPLC with UV/vis detection (λ = 280 nm for aromatic iodinated systems) and elemental analysis for halogen content .

Advanced: How does the 13C6 isotopic labeling influence pharmacokinetic or metabolic tracing studies?

Answer:
The 13C6 label enables precise tracking of metabolic pathways using:

  • Stable isotope tracing : Incubate the compound with cell cultures or animal models, then analyze metabolites via LC-MS/MS to trace 13C incorporation into downstream products (e.g., thyroid hormones, given the iodine-rich structure).
  • Pharmacokinetic modeling : Compare 13C-labeled vs. unlabeled analogs to quantify absorption/distribution differences. For example, use compartmental models to assess isotopic effects on bioavailability or tissue penetration .
    Key consideration : Validate isotopic stability under physiological conditions (e.g., pH 7.4, 37°C) to ensure no loss of 13C during experiments.

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies may arise from variability in:

  • Experimental design : Standardize assays (e.g., thyroid receptor binding vs. cellular uptake studies) and control for iodine bioavailability in media .
  • Structural analogs : Compare activity against non-iodinated or partially iodinated derivatives to isolate the role of iodine substituents.
  • Data normalization : Use internal standards (e.g., 13C-labeled internal controls) in mass spectrometry to reduce technical variability .
    Framework : Apply a hypothesis-driven approach guided by thyroid hormone signaling theory to contextualize conflicting results (e.g., antagonism vs. partial agonism effects) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods for weighing and synthesis steps to mitigate inhalation risks (H335).
  • Exposure monitoring : Conduct air sampling (OSHA Standard 29 CFR 1910.1020) and implement spill kits with inert adsorbents (e.g., vermiculite) .
  • Medical preparedness : Train personnel to recognize symptoms of iodine toxicity (e.g., thyroid dysfunction) and ensure access to occupational health services .

Advanced: What mechanistic hypotheses explain its potential interaction with thyroid hormone pathways?

Answer:
The compound’s iodinated aromatic structure suggests possible:

  • Thyroid receptor (TR) modulation : Use molecular docking simulations to predict binding affinity to TRα/TRβ isoforms, leveraging the iodine’s role in T3/T4 hormone recognition.
  • Deiodinase inhibition : Test in vitro using recombinant deiodinase enzymes (e.g., Dio1/Dio2) to assess competitive inhibition via iodine displacement.
  • Experimental validation : Compare transcriptional activity in TR reporter assays (e.g., luciferase-based) with/without co-treatment with iodine transport inhibitors (e.g., perchlorate) .

Advanced: How can researchers optimize analytical methods to quantify trace impurities in synthesized batches?

Answer:

  • HPLC-MS/MS : Use a C18 column (2.6 μm, 100 Å) with 0.1% formic acid in water/acetonitrile gradient. Monitor for iodine loss (m/z shifts) and hydrolytic byproducts.
  • Limit of detection (LOD) : Validate down to 0.1% impurity levels using spiked samples and calibration curves.
  • Forced degradation studies : Expose the compound to heat (40°C), light (UV 254 nm), and acidic/basic conditions to identify labile functional groups (e.g., ester hydrolysis in propanoic acid moiety) .

Advanced: What computational tools are suitable for modeling its isotopic and electronic properties?

Answer:

  • Density Functional Theory (DFT) : Calculate vibrational frequencies (IR) and NMR chemical shifts (13C/1H) using Gaussian or ORCA, incorporating relativistic effects for iodine atoms.
  • Molecular dynamics (MD) : Simulate solvation behavior in aqueous and lipid environments to predict membrane permeability (e.g., GROMACS with CHARMM force fields).
  • Isotope tracking : Use software like IsoSim to model 13C enrichment patterns in metabolic networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.